

PD-L1-IN-7 CAS number and molecular formula

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Compound of Interest

Compound Name: PD-L1-IN-7

Cat. No.: B15613632

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In-Depth Technical Guide to PD-L1-IN-7

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details

PD-L1-IN-7 is a potent small molecule inhibitor of the Programmed Death-Ligand 1 (PD-L1) protein. It is also identified by the compound code CB31. This guide provides a comprehensive overview of its chemical properties, mechanism of action, and relevant experimental protocols.

Property	Value	Reference
CAS Number	3024733-03-4	[1] [2]
Molecular Formula	C46H50N6O7	[1]
Molecular Weight	798.93 g/mol	[1]

Mechanism of Action and Signaling Pathway

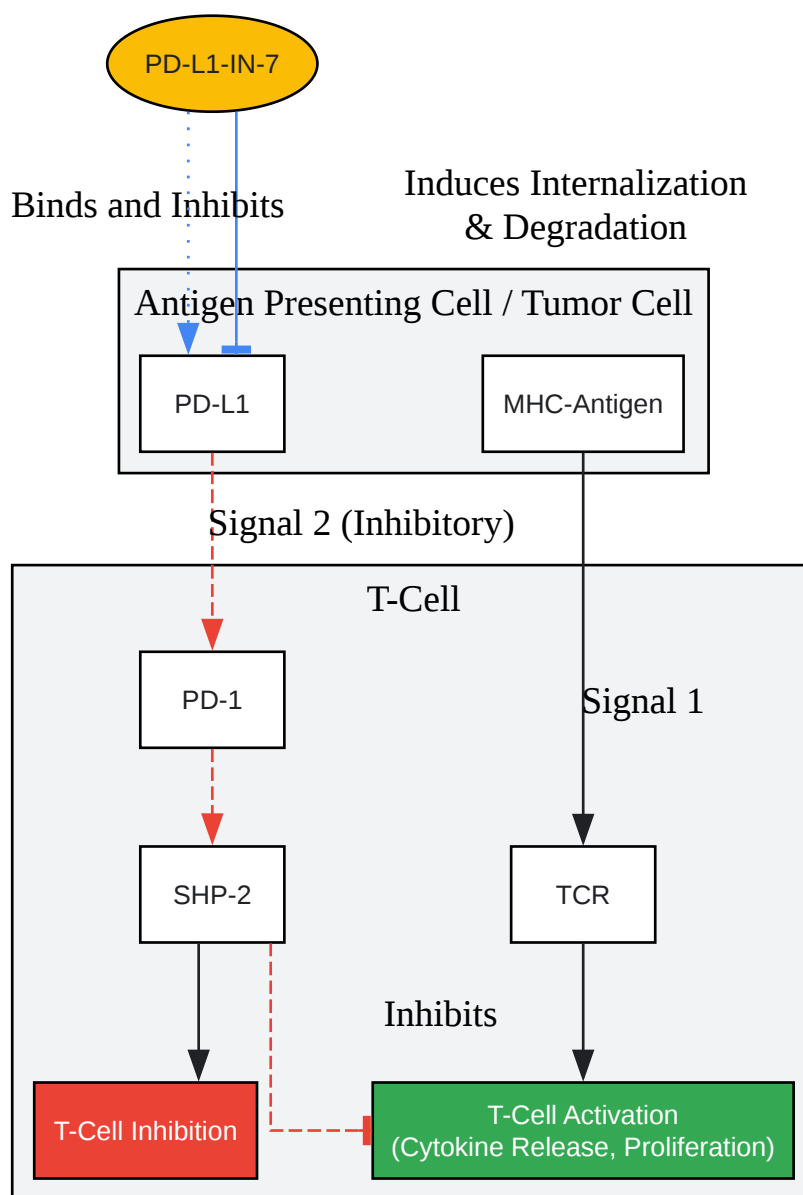
PD-L1-IN-7 functions by directly targeting PD-L1, a transmembrane protein expressed on the surface of various cells, including many cancer cells. The interaction between PD-L1 and its receptor, Programmed Death-1 (PD-1), on activated T cells, delivers an inhibitory signal that suppresses the anti-tumor immune response. This allows cancer cells to evade immune surveillance.

PD-L1-IN-7 disrupts this immunosuppressive axis through a multi-faceted mechanism:

- Inhibition of PD-1/PD-L1 Interaction: It potently blocks the binding of PD-1 to PD-L1 with a reported half-maximal inhibitory concentration (IC50) of 0.2 nM.[\[1\]](#)
- Induction of PD-L1 Internalization: The binding of **PD-L1-IN-7** to PD-L1 triggers the internalization of the PD-L1 protein, effectively removing it from the cell surface where it can interact with T cells.[\[1\]](#)
- Alteration of Glycosylation and Promotion of Degradation: **PD-L1-IN-7** has been shown to alter the glycosylation patterns of PD-L1, which can lead to its degradation.[\[1\]](#)

By abrogating the PD-1/PD-L1 signaling pathway, **PD-L1-IN-7** restores the activity of tumor-infiltrating T lymphocytes, enhancing their ability to recognize and eliminate cancer cells.[\[1\]](#)

Below is a DOT language script that generates a diagram of the PD-1/PD-L1 signaling pathway and the mechanism of action of **PD-L1-IN-7**.



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*Caption: PD-1/PD-L1 signaling pathway and **PD-L1-IN-7** inhibition.*

Experimental Protocols

Detailed experimental protocols are essential for the accurate evaluation of **PD-L1-IN-7**. Below are methodologies for key assays, based on standard practices for characterizing small molecule PD-L1 inhibitors.

In Vitro T-Cell Activation Assay

This assay measures the ability of **PD-L1-IN-7** to restore T-cell function in the presence of PD-L1-expressing cancer cells.

1. Cell Culture:

- Culture a PD-L1-positive cancer cell line (e.g., MDA-MB-231) and a T-cell line (e.g., Jurkat) or peripheral blood mononuclear cells (PBMCs) under standard conditions.

2. Co-culture Setup:

- Seed the PD-L1-positive cancer cells in a 96-well plate.
- Add varying concentrations of **PD-L1-IN-7** to the wells.
- Add the T-cells to the wells.
- Stimulate the T-cells with anti-CD3/CD28 antibodies or a suitable antigen.

3. Incubation:

- Incubate the co-culture for 48-72 hours.

4. Readout:

- Measure T-cell proliferation using a standard method such as MTS or CFSE dilution assay.
- Quantify cytokine (e.g., IFN- γ , IL-2) production from the culture supernatant using ELISA.

5. Data Analysis:

- Plot the T-cell proliferation or cytokine concentration against the concentration of **PD-L1-IN-7** to determine the EC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of **PD-L1-IN-7** to its target protein, PD-L1, within a cellular environment.

1. Cell Treatment:

- Treat cells expressing PD-L1 with either **PD-L1-IN-7** or a vehicle control (e.g., DMSO).
- Incubate to allow for compound entry and binding.

2. Thermal Challenge:

- Aliquot the cell lysates into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes).

3. Lysis and Fractionation:

- Lyse the cells and separate the soluble protein fraction from the precipitated protein by centrifugation.

4. Protein Detection:

- Analyze the soluble fractions by SDS-PAGE and Western blotting using an anti-PD-L1 antibody.

5. Data Analysis:

- Quantify the band intensities at each temperature. A shift in the melting curve to a higher temperature in the presence of **PD-L1-IN-7** indicates target engagement.

In Vivo Tumor Xenograft Studies

These studies evaluate the anti-tumor efficacy of **PD-L1-IN-7** in a living organism.

1. Animal Model:

- Use immunodeficient mice engrafted with human PD-L1-expressing tumor cells or syngeneic mouse models.

2. Tumor Implantation:

- Implant tumor cells subcutaneously into the flanks of the mice.

3. Treatment:

- Once tumors reach a palpable size, randomize the mice into treatment and control groups.
- Administer **PD-L1-IN-7** (e.g., by oral gavage or intraperitoneal injection) at various doses and schedules. The control group receives the vehicle.

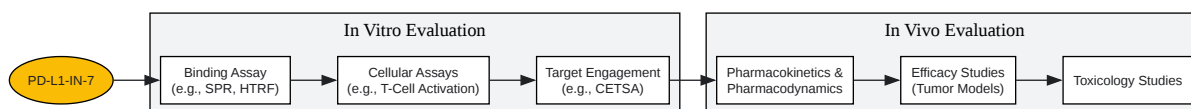
4. Monitoring:

- Measure tumor volume and body weight regularly.
- At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry for immune cell infiltration).

5. Data Analysis:

- Compare the tumor growth rates between the treated and control groups to assess the anti-tumor efficacy of **PD-L1-IN-7**.

Below is a DOT language script that generates a diagram illustrating a general experimental workflow for evaluating a PD-L1 inhibitor.



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Caption: General experimental workflow for PD-L1 inhibitor evaluation.

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References

- 1. Design and Synthesis of A PD-1 Binding Peptide and Evaluation of Its Anti-Tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of PD-1 derived peptides as inhibitors of PD-1/PD-L1 complex formation for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
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